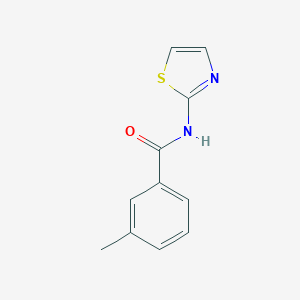
3-Methyl-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of signaling molecules that play a role in the inflammatory response. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of prostaglandins, which play a role in the inflammatory response. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound has some limitations, including its low water solubility, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further investigate its mechanism of action, including its effects on signaling pathways and gene expression. Another area of research is to explore its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetics.
Synthesemethoden
3-Methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the condensation reaction between 2-aminothiazole and 3-methylbenzoyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 177-179°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C11H10N2OS |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-3-2-4-9(7-8)10(14)13-11-12-5-6-15-11/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
DSEARAKYUSKFIA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)



![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)





![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)

